Naphthalan

Dermatology Toxicology Petroleum geochemistry

Naphthalan (also referred to as naphthalanic oil or naphthalane) is a complex natural mineral oil geogenically derived from petroleum deposits, characterized predominantly by saturated oligocyclic hydrocarbons including steranes and hopanes, with a variable content of aromatic compounds depending on geographic origin and refinement. In pharmacological and dermatological contexts, Naphthalan refers specifically to medicinal earth oil preparations used therapeutically in Eastern European and Balkan regions for psoriasis and inflammatory skin conditions.

Molecular Formula C12H10O
Molecular Weight 170.21 g/mol
Cat. No. B1208902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphthalan
Synonymsnaphthalan
naphthalanic oil
Molecular FormulaC12H10O
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESC1C2=CC=CC3=C2C(=CC=C3)CO1
InChIInChI=1S/C12H10O/c1-3-9-4-2-6-11-8-13-7-10(5-1)12(9)11/h1-6H,7-8H2
InChIKeyOMRSFKWMIDIMKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Naphthalan Procurement Guide: Understanding Grade-Specific Composition and Regulatory Distinctions


Naphthalan (also referred to as naphthalanic oil or naphthalane) is a complex natural mineral oil geogenically derived from petroleum deposits, characterized predominantly by saturated oligocyclic hydrocarbons including steranes and hopanes, with a variable content of aromatic compounds depending on geographic origin and refinement [1]. In pharmacological and dermatological contexts, Naphthalan refers specifically to medicinal earth oil preparations used therapeutically in Eastern European and Balkan regions for psoriasis and inflammatory skin conditions [2]. The term Naphthalan must be rigorously distinguished from naphthalene (CAS 91-20-3, C10H8), a crystalline polycyclic aromatic hydrocarbon that serves as a USP Reference Standard for pharmaceutical quality testing of mineral oil and paraffin and carries carcinogenicity hazard classifications . This guide focuses on the medicinal mineral oil Naphthalan rather than the discrete aromatic compound naphthalene.

Why Naphthalan Products Cannot Be Interchanged: Evidence on Composition-Driven Safety and Bioactivity


Generic substitution among Naphthalan products is scientifically unsound due to substantial variation in aromatic hydrocarbon content, sterane concentration, and hydrocarbon chain-length distribution across geographic origins and refinement grades. Brown Naphthalan preparations from different sources contain aromatic fractions ranging from 46% to 54% by mass, with tri-aromatic compounds—among which carcinogens may be expected—differing by three- to four-fold between products [1]. Non-aromatic and Pale Yellow refined Naphthalan grades reduce aromatic content to <15% by mass, with US EPA priority pollutant PAHs present only at minimum detectability levels, while simultaneously concentrating bioactive steranes up to propyl cholestanes and hopanes up to pentakishomohopanes [2]. These compositional differences translate directly to functional distinctions: refined non-aromatic Naphthalan demonstrates immunomodulatory activity including 83% reduction in epidermal CD3+ lymphocyte counts after 3-week treatment [3], while crude aromatic-rich preparations present different safety profiles and may contain carcinogenic tri+-aromatic fractions [1]. Interchanging these grades without analytical verification compromises both therapeutic reproducibility and toxicological predictability.

Naphthalan Comparative Evidence: Quantified Differentiation Across Refinement Grades and Sources


Aromatic Hydrocarbon Content: Pale Yellow (PY) Naphthalan vs. Brown Naphthalan Preparations

PY Naphthalan demonstrates substantially reduced aromatic hydrocarbon content relative to brown naphthalan preparations. PY Naphthalan contains <15% total hydrocarbons comprising aromatic rings, with 98% of these aromatics being monoaromatic compounds and only 2% diaromatics [1]. Sixteen US EPA priority pollutant PAHs were found at minimum detectability levels in PY Naphthalan [1]. In contrast, Azerbaijani brown naphthalan (N1) contains 53-54% aromatics by mass, and Croatian brown naphthalan (N2) contains 46% aromatics by mass, with tri+-aromatic compounds being three to four times more abundant in N1 than in N2 [2]. Among tri+-aromatics, carcinogenic compounds may be expected [2].

Dermatology Toxicology Petroleum geochemistry

Sterane and Hopane Bioactive Marker Content: PY Naphthalan vs. Croatian Brown Naphthalan (N2)

The bioactive sterane and hopane content differs markedly between Naphthalan grades, directly impacting therapeutic potential. PY Naphthalan contains relatively high content of steranes and hopanes that appear in native geogenic clusters of homologs in native geogenic configuration [1]. Steranes span the range from norcholestanes up to propyl cholestanes, and hopanes extend up to pentakishomohopanes [1]. In contrast, Croatian brown naphthalan (N2) contains comparatively low content of steranes due to the relatively low upper temperature of the distillation range applied in its preparation [2]. Azerbaijani brown naphthalan (N1) contains well-presented steranes thought to be bioactive ingredients, but this occurs alongside its high 53-54% aromatic fraction, creating a safety-efficacy trade-off not present in low-aromatic PY Naphthalan [2].

Bioactivity markers Pharmaceutical analysis Geochemical biomarkers

Immunomodulatory Efficacy: Naphthalan Oil Treatment vs. Baseline in Psoriasis Vulgaris

In a clinical immunohistochemistry study of 10 psoriasis vulgaris patients treated with naphthalan oil for 3 weeks, quantitative immunophenotyping of biopsy specimens demonstrated substantial reductions in cutaneous T-lymphocyte populations. Naphthalan treatment decreased mean CD3+ lymphocyte counts by 83% in the epidermis and 59% in the dermis; CD4+ lymphocyte counts by 81% in the epidermis and 73% in the dermis; and CD8+ lymphocyte counts by 60% in the epidermis and 49% in the dermis, compared to pre-treatment baseline values [1]. The mean proliferation index measured by Ki-67 positivity also decreased following naphthalan therapy [1]. No comparator drug arm was included in this specific study; however, the magnitude of reduction provides a quantitative benchmark against which alternative topical psoriasis therapies may be evaluated.

Immunohistochemistry Psoriasis T-cell modulation

Clinical PASI Response: Non-Aromatic Naphthalan (NAN) vs. Baseline in Psoriasis Vulgaris

In a preliminary clinical study evaluating non-aromatic Croatian naphthalane (NAN) in 15 adult patients with psoriasis vulgaris (9 males, 6 females), treatment consisted of whole-body NAN application for 20 minutes at room temperature followed by selective UVB radiation over a 3-week period [1]. Clinical response was quantified using the Psoriasis Area Severity Index (PASI) comparing pre- and post-treatment scores. Fourteen of 15 patients showed significant reduction in erythema, desquamation, and infiltration; nine patients achieved 50-93% improvement, while five patients improved between 25-50%. One patient showed no obvious change. No exacerbation occurred, and no adverse hematological or biochemical effects were observed [1].

Clinical dermatology Psoriasis Area Severity Index Topical therapy

Tri+-Aromatic Fraction Differential: Azerbaijani (N1) vs. Croatian (N2) Brown Naphthalan

Among aromatic compounds present in brown naphthalan preparations, tri+-aromatic hydrocarbons represent the fraction of greatest toxicological concern. Comparative chromatographic analysis of Azerbaijani brown naphthalan (N1) and Croatian brown naphthalan (N2) revealed that tri+-aromatic compounds were three to four times more abundant in N1 than in N2 [1]. N1 aromatics comprised 53% mass by OT LC and 54% mass by 1H NMR, composed of mono-, di-, and tri+-aromatic compounds, whereas N2 contained a comparatively lower percentage of tri+-fused aromatics among which carcinogens might be expected [1]. N1 additionally contained organic compounds with polar functional groups and asphaltenes absent from N2, which was almost purely hydrocarbon in composition [1].

Carcinogenicity risk assessment Chromatographic profiling Quality control

Naphthalan Application Scenarios: Evidence-Backed Procurement Contexts by Grade and Indication


Pharmaceutical Development of Topical Antipsoriatic Formulations Requiring Low Aromatic Burden

Researchers and formulators developing topical psoriasis therapies with stringent safety requirements should procure Pale Yellow (PY) Naphthalan or refined non-aromatic Naphthalan grades. These grades contain <15% total aromatic hydrocarbons by mass, with US EPA priority PAHs at minimum detectability levels [1]. Concurrently, they retain relatively high concentrations of bioactive steranes and hopanes in native geogenic configuration, spanning norcholestanes to propyl cholestanes and hopanes up to pentakishomohopanes [1]. Clinical evidence supports this application: non-aromatic naphthalane applied topically for 3 weeks produced ≥50% PASI improvement in 60% of psoriasis patients without exacerbation or adverse hematological effects .

Immunohistochemistry and T-Cell Pharmacology Research in Inflammatory Dermatoses

Investigators studying T-lymphocyte modulation in psoriasis and related inflammatory skin conditions should utilize Naphthalan oil grades with documented immunomodulatory activity. Evidence demonstrates that 3-week naphthalan treatment reduces epidermal CD3+ lymphocytes by 83%, CD4+ lymphocytes by 81%, and CD8+ lymphocytes by 60%, with parallel reductions in dermal compartments and decreased Ki-67 proliferation index [1]. This quantitative biomarker response establishes Naphthalan as a positive control or reference intervention for comparative studies evaluating novel antipsoriatic agents or immunomodulatory topical formulations. Procurement should specify grade with validated batch-to-batch immunomodulatory consistency.

Comparative Safety Studies of Brown Naphthalan Geographic Sources

Organizations conducting toxicological risk assessment or regulatory dossier preparation for brown naphthalan products should procure and characterize materials from distinct geographic sources. Direct head-to-head comparison establishes that Croatian brown naphthalan (N2) contains tri+-aromatic compounds at three- to four-fold lower abundance than Azerbaijani brown naphthalan (N1), alongside 46% versus 53-54% total aromatics by mass [1]. N2 is almost purely hydrocarbon in composition, whereas N1 contains additional organic compounds with polar functional groups and asphaltenes [1]. Procurement specifications for brown naphthalan intended for human topical use should mandate analytical certificate of analysis documenting tri+-aromatic fraction and geographic provenance.

Purified Naphthalan Oil (PNO) as a Component in Combination Dermatological Formulations

Formulators developing combination topical products for psoriasis should consider purified naphthalan oil (PNO) as a base component with demonstrated compatibility in multi-agent formulations. In vitro studies of PNO (10%) combined with salicylic acid (3%) demonstrated synergistic reduction of pro-inflammatory IL-8 production by more than two-fold (67.4% reduction) in HaCaT keratinocytes with psoriasis-like phenotype [1]. In vivo murine psoriasis models confirmed that PNO-containing soft dosage forms did not exhibit algogenic effects and demonstrated analgesic activity with increased pain threshold values compared to pathology controls [1]. This combination approach leverages the unique hydrocarbon composition of refined Naphthalan while addressing formulation challenges of crude oils.

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